Phenanthren-2-ol

Description

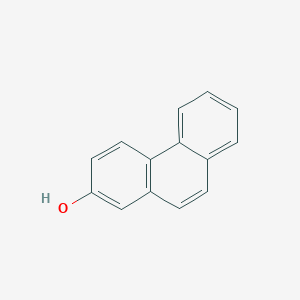

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWLZGITFNGGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052722 | |

| Record name | Phenanthren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-55-0 | |

| Record name | 2-Hydroxyphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthren-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenanthrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthren-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENANTHREN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZU8H3H6VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenanthren-2-ol chemical and physical properties

An In-depth Technical Guide to Phenanthren-2-ol: Properties, Synthesis, and Applications

Introduction

Phenanthren-2-ol (CAS No. 605-55-0), also known as 2-Hydroxyphenanthrene, is a hydroxylated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH).[1] As a member of the phenanthrols class of organic compounds, it consists of a phenanthrene core—three fused benzene rings—with a hydroxyl group substituted at the C2 position.[2][3][4] This compound typically appears as a white to light-yellow or off-white crystalline solid.[2][5] Its significance spans multiple scientific disciplines, primarily due to its role as a key metabolite of phenanthrene, a widespread environmental pollutant.[1][6] Consequently, Phenanthren-2-ol serves as a critical analytical standard in environmental toxicology, a biomarker for PAH exposure, and a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and key applications for researchers in chemistry and drug development.

Chemical and Physical Properties

The core physical and chemical characteristics of Phenanthren-2-ol define its behavior in various experimental and environmental settings. The presence of the hydroxyl group on the rigid, aromatic phenanthrene skeleton imparts a degree of polarity, influencing its solubility and reactivity compared to the parent hydrocarbon.[2]

Table 1: Core Physicochemical Properties of Phenanthren-2-ol

| Property | Value | Source(s) |

| CAS Number | 605-55-0 | [7][8] |

| Molecular Formula | C₁₄H₁₀O | [1][7][8] |

| Molecular Weight | 194.23 g/mol | [1][6][8] |

| Appearance | White to light-yellow/grey solid | [2][9] |

| Melting Point | 162 °C | [1][7][10] |

| Boiling Point | 404.5 °C at 760 mmHg | [1][7][10] |

| Density | 1.244 g/cm³ | [1][7][10] |

| pKa | 9.57 ± 0.30 (Predicted) | [7] |

| LogP | 3.69860 | [7][10] |

| Vapor Pressure | 4.02 x 10⁻⁷ mmHg at 25°C | [7] |

Solubility Profile

Unlike its parent compound, phenanthrene, which is nearly insoluble in water, the hydroxyl group in Phenanthren-2-ol enhances its solubility in polar solvents.[2][11] It is slightly soluble in acetone, chloroform, DMSO, and methanol.[7] For experimental purposes, stock solutions are often prepared in organic solvents like ethanol, DMSO, or dimethylformamide (DMF).[12]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification and structural confirmation of Phenanthren-2-ol.[1] Each technique provides a unique fingerprint corresponding to the molecule's specific structural features.

Table 2: Characteristic Spectroscopic Data for Phenanthren-2-ol

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm). The hydroxyl proton signal is also present, though its chemical shift can be variable.[1] |

| ¹³C NMR | Provides a unique fingerprint with distinct signals for each of the 14 carbon atoms in the molecule's skeleton.[1] |

| IR Spectroscopy | Characterized by a prominent, broad absorption band for the hydroxyl (-OH) group stretching vibration, typically in the 3200-3600 cm⁻¹ region. Additional bands confirm the aromatic C-H and C=C vibrations.[1] |

| UV-Vis Spectroscopy | Exhibits absorption maxima consistent with a phenanthrene core structure, typically around 205, 265, and 319 nm.[13] |

The combination of these techniques allows for precise structural verification, which is critical when using the compound as a reference standard or in synthetic applications.[14][15]

Synthesis and Chemical Reactivity

The synthesis of phenanthrene and its derivatives can be achieved through several classic methods, such as the Bardhan-Sengupta and Haworth syntheses.[11][16] However, for the specific regioselective introduction of a hydroxyl group at the C2 position, modern catalytic methods are often employed.

Palladium-Catalyzed C-H Hydroxylation

A notable synthetic approach involves the direct C-H activation and hydroxylation of phenanthrene using a palladium(II) catalyst. This method offers high regioselectivity and good yields.[1]

Experimental Protocol: Pd-Catalyzed Synthesis of Phenanthren-2-ol

-

Reaction Setup: In a reaction vessel, combine phenanthrene, Palladium(II) acetate (Pd(OAc)₂), and an oxidant such as Phenyliodine(III) diacetate (PhI(OAc)₂).

-

Solvent: Use trifluoroacetic acid (TFA) as the solvent.

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature or slightly elevated) for a period sufficient to ensure complete reaction, monitoring progress with Thin Layer Chromatography (TLC) or GC-MS.

-

Mechanism: The reaction proceeds via an electrophilic palladation step, forming a six-membered palladacycle intermediate. The oxidant facilitates the oxidation of Pd(II) to a Pd(IV) species.

-

Product Formation: Reductive elimination from the Pd(IV) intermediate releases the hydroxylated product, Phenanthren-2-ol, and regenerates the Pd(II) catalyst.[1]

-

Purification: Following the reaction, the product is isolated and purified using standard techniques such as column chromatography.

Caption: Palladium-catalyzed C-H hydroxylation pathway for Phenanthren-2-ol synthesis.

Chemical Reactivity

The reactivity of the phenanthrene nucleus is generally focused on the 9 and 10 positions, which possess the highest double-bond character and are susceptible to oxidation, reduction, and electrophilic substitution.[11][17] For instance, oxidation of phenanthrene can yield phenanthrenequinone.[11][18] The presence of the electron-donating hydroxyl group at the C2 position can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Applications in Research and Development

Phenanthren-2-ol is not merely a chemical curiosity; it is a vital tool in several areas of scientific research, particularly in toxicology and environmental science.

PAH Metabolism and Toxicology

In biological systems, phenanthrene undergoes Phase I metabolism, primarily mediated by cytochrome P450 enzymes, to form various hydroxylated derivatives, with Phenanthren-2-ol being a key product.[1] These metabolites are then typically conjugated in Phase II reactions (e.g., with glucuronic acid or sulfate) to increase their water solubility and facilitate excretion.[1]

-

Toxicological Research: As a characterized metabolite, Phenanthren-2-ol is used to investigate the structure-activity relationships of PAHs and their roles in inducing oxidative stress and cellular toxicity.[1]

-

Biomarker of Exposure: The presence and concentration of Phenanthren-2-ol and other hydroxylated PAHs in urine are used as sensitive biomarkers to monitor human exposure to aromatic hydrocarbons from sources like tobacco smoke and environmental pollution.[1][3]

Caption: Biological pathway of phenanthrene metabolism to Phenanthren-2-ol.

Drug Development and Organic Synthesis

The phenanthrene skeleton is a core structural motif in numerous naturally occurring and synthetic compounds with significant biological activity, including analgesics like morphine and antimalarials.[16] Phenanthren-2-ol can serve as a versatile starting material or intermediate for the synthesis of more complex phenanthrene derivatives, which have shown potential as antimicrobial and antitumor agents.[1]

Analytical Methodologies

Accurate quantification of Phenanthren-2-ol in complex matrices, such as urine or environmental samples, requires robust analytical techniques. Chromatographic methods are essential for separating the analyte from interfering compounds.[1]

High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate PAH metabolites from the sample matrix.

-

Chromatographic System: Utilize a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution program using a mixture of water (often with a formic or acetic acid modifier) and an organic solvent like acetonitrile or methanol.

-

Detection: Use a fluorescence detector (FLD) for high sensitivity and selectivity, or a UV-Vis diode-array detector (DAD). Mass spectrometry (LC-MS) can also be used for definitive identification.

-

Quantification: Generate a calibration curve using certified reference standards of Phenanthren-2-ol to quantify the analyte concentration in the samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation & Derivatization: After extraction, the hydroxyl group of Phenanthren-2-ol must be derivatized (e.g., silylation) to increase its volatility for gas chromatography.

-

GC System: Use a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

-

Injection: Inject the derivatized sample into the GC inlet, typically in splitless mode for trace analysis.

-

Temperature Program: Apply a temperature gradient to the GC oven to separate the analytes based on their boiling points and column interactions.

-

Mass Spectrometry: Use electron ionization (EI) and monitor characteristic ions for Phenanthren-2-ol (or its derivative) in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Quantification: Use an isotopically labeled internal standard for accurate quantification, correcting for any sample loss during preparation.[1]

Caption: General analytical workflow for the quantification of Phenanthren-2-ol.

Safety, Handling, and Storage

As a polycyclic aromatic hydrocarbon derivative, Phenanthren-2-ol should be handled with care.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration (2-8°C) is recommended.[7][9][10]

-

Disclaimer: This product is intended for research use only and is not for human or veterinary use.[1]

Conclusion

Phenanthren-2-ol is a compound of significant scientific interest due to its dual identity as both a product of environmental contamination and a tool for scientific inquiry. Its well-defined chemical and physical properties, combined with its crucial role as a biomarker and metabolic intermediate, make it indispensable for research in toxicology, environmental monitoring, and drug discovery. A thorough understanding of its synthesis, reactivity, and analytical methodologies is essential for any scientist working with PAHs and their biological or environmental impact.

References

-

Phenanthren-2-ol - LookChem. (n.d.). LookChem. Retrieved January 8, 2026, from [Link]

-

Phenanthren-2-ol | C14H10O | CID 69061 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

CAS No : 605-55-0| Chemical Name : Phenanthrenol | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 8, 2026, from [Link]

-

Phenanthren-2-ol, CasNo.605-55-0 Career Henan Chemical Co China (Mainland). (n.d.). LookChem. Retrieved January 8, 2026, from [Link]

-

Benzo[c]phenanthren-2-ol | C18H12O | CID 97039 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Phenanthrene - Wikipedia. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

Phenanthrene | C14H10 | CID 995 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

PHENANTHRENE - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 8, 2026, from [Link]

-

2-Hydroxyphenanthrene (Compound) - Exposome-Explorer. (n.d.). Exposome-Explorer - IARC. Retrieved January 8, 2026, from [Link]

-

Polycyclic Aromatic Compounds Naphthalene, Anthracene & Phenanthrene. (2020, August 8). YouTube. Retrieved January 8, 2026, from [Link]

-

Showing metabocard for 2-Hydroxyphenanthrene (HMDB0059798). (2013, March 4). Human Metabolome Database. Retrieved January 8, 2026, from [Link]

-

Preparation of dihydroxy polycyclic aromatic hydrocarbons and activities of two dioxygenases in the phenanthrene degradative pathway - PubMed. (2019, September 30). PubMed. Retrieved January 8, 2026, from [Link]

-

Phenanthrene - NMPPDB. (n.d.). NMPPDB. Retrieved January 8, 2026, from [Link]

-

(PDF) PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW - ResearchGate. (2021, January 1). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Spectral Information - PubChem. (2017, August 31). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved January 8, 2026, from [Link]

-

Phenanthrene - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 8, 2026, from [Link]

-

New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. (n.d.). Pharmaguideline. Retrieved January 8, 2026, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 8, 2026, from [Link]

-

5: Organic Spectrometry. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 605-55-0: 2-Hydroxyphenanthrene | CymitQuimica [cymitquimica.com]

- 3. Exposome-Explorer - 2-Hydroxyphenanthrene (Compound) [exposome-explorer.iarc.fr]

- 4. hmdb.ca [hmdb.ca]

- 5. 2-HYDROXY-PHENANTHRENE | 605-55-0 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Phenanthren-2-ol|lookchem [lookchem.com]

- 8. Phenanthren-2-ol | C14H10O | CID 69061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Phenanthren-2-ol price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 11. Phenanthrene - Wikipedia [en.wikipedia.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lehigh.edu [lehigh.edu]

- 15. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]

A Spectroscopic Guide to Phenanthren-2-ol: Unveiling Molecular Structure Through NMR, IR, and MS Analysis

Introduction: The Significance of Phenanthren-2-ol

Phenanthren-2-ol, also known as 2-hydroxyphenanthrene, is a hydroxylated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₄H₁₀O.[1][2] As a primary metabolite of phenanthrene, a widespread environmental pollutant, its characterization is of paramount importance in toxicology, environmental science, and drug metabolism studies.[1] Understanding the metabolic fate of PAHs is crucial, and phenanthren-2-ol serves as a key reference standard in this research. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of phenanthren-2-ol, offering field-proven insights for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of phenanthren-2-ol is complex due to the presence of nine distinct aromatic protons. The hydroxyl group (-OH) introduces an electronic perturbation to the phenanthrene core, influencing the chemical shifts of the neighboring protons. The electron-donating nature of the hydroxyl group generally leads to an upfield shift (lower ppm) for ortho and para protons relative to the parent phenanthrene.

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.2-7.4 | d | ~2.5 |

| H-3 | 7.1-7.3 | dd | ~8.5, 2.5 |

| H-4 | 7.8-8.0 | d | ~8.5 |

| H-5 | 8.5-8.7 | d | ~8.0 |

| H-6 | 7.5-7.7 | t | ~7.5 |

| H-7 | 7.6-7.8 | t | ~7.5 |

| H-8 | 8.6-8.8 | d | ~8.0 |

| H-9 | 7.7-7.9 | d | ~9.0 |

| H-10 | 7.9-8.1 | d | ~9.0 |

| 2-OH | 5.0-6.0 | br s | - |

Note: These are predicted values based on substituent effects on aromatic systems. Actual experimental values may vary based on solvent and concentration. A ¹H NMR spectrum for phenanthren-2-ol has been recorded on a Varian A-60 instrument.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum of phenanthren-2-ol will display 14 distinct signals, corresponding to each carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-2) will be significantly shifted downfield due to the deshielding effect of the oxygen atom.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~110-115 |

| C-2 | ~155-160 |

| C-3 | ~118-122 |

| C-4 | ~128-132 |

| C-4a | ~130-135 |

| C-4b | ~125-130 |

| C-5 | ~124-128 |

| C-6 | ~126-130 |

| C-7 | ~126-130 |

| C-8 | ~122-126 |

| C-8a | ~130-135 |

| C-9 | ~127-131 |

| C-10 | ~123-127 |

| C-10a | ~130-135 |

Note: These are predicted values. Quaternary carbons (C-4a, C-4b, C-8a, C-10a) will typically show weaker signals.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of phenanthren-2-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the labile -OH proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.

-

D₂O Shake: To confirm the assignment of the -OH proton signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of phenanthren-2-ol is characterized by distinct absorption bands corresponding to its hydroxyl and aromatic moieties.[1]

Characteristic IR Absorption Bands:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium, Sharp |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |

| C-O Stretch | 1200-1260 | Strong |

| Aromatic C-H Bending | 700-900 | Strong |

The most prominent feature is the broad O-H stretching band, a hallmark of phenolic compounds. The broadness is due to intermolecular hydrogen bonding. The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds. An FTIR spectrum of phenanthren-2-ol has been documented using a KBr wafer technique.[2]

Experimental Protocol for IR Analysis (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small amount of solid phenanthren-2-ol powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. For phenanthren-2-ol, the molecular weight is 194.23 g/mol .[1][3]

Molecular Ion and Fragmentation Pattern

In Electron Ionization (EI) MS, phenanthren-2-ol will produce a prominent molecular ion peak (M⁺) at m/z = 194, confirming its molecular weight. The fragmentation pattern is key to confirming the structure. A major fragment observed is at m/z = 165.[2]

Plausible Fragmentation Pathway:

-

[M]⁺ → [M-CHO]⁺ + H•: A characteristic fragmentation for phenols is the loss of a formyl radical (CHO), which for phenanthren-2-ol would result in a fragment ion at m/z 165 (194 - 29). This is a highly stable, cyclized aromatic cation.

-

[M]⁺ → [M-CO]⁺ + H₂: Loss of carbon monoxide (CO) is another common pathway for phenols, which would lead to a fragment at m/z 166.

Key Mass Spectral Peaks:

| m/z Value | Proposed Fragment | Significance |

| 194 | [C₁₄H₁₀O]⁺ | Molecular Ion (M⁺) |

| 165 | [C₁₃H₉]⁺ | Loss of CHO |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of phenanthren-2-ol in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC will separate the analyte from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the phenanthren-2-ol elutes from the GC column, it enters the ion source of the Mass Spectrometer (e.g., an EI source). Here, high-energy electrons bombard the molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Conclusion

The spectroscopic characterization of phenanthren-2-ol is a clear example of how NMR, IR, and MS work in concert to provide a complete molecular picture. MS establishes the molecular formula, IR confirms the presence of key functional groups (hydroxyl and aromatic rings), and NMR provides the definitive map of the carbon-hydrogen framework. For researchers in environmental and biomedical fields, a thorough understanding of these techniques is essential for the accurate identification and quantification of PAH metabolites, ultimately leading to a better understanding of their biological impact.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69061, Phenanthren-2-ol. Retrieved from [Link]

-

LookChem. (n.d.). Phenanthren-2-ol. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. AIST. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Phenanthren-2-ol crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of Phenanthren-2-ol

Executive Summary

Phenanthren-2-ol, a hydroxylated polycyclic aromatic hydrocarbon (PAH), serves as a crucial scaffold in medicinal chemistry and a key metabolite in toxicological studies.[1] Its three-dimensional structure and intermolecular interactions in the solid state dictate its physicochemical properties, including solubility, stability, and bioavailability, which are paramount for drug development. This guide provides a comprehensive, technically-grounded walkthrough of the complete workflow for the single-crystal X-ray diffraction (SC-XRD) analysis of phenanthren-2-ol. We move beyond a simple recitation of steps to explore the underlying rationale for key experimental decisions, from crystal growth to advanced computational analysis of intermolecular forces. This document is intended for researchers, scientists, and drug development professionals seeking to master the definitive method for solid-state molecular structure elucidation.

The Strategic Imperative for Crystal Analysis

The phenanthrene nucleus is a privileged structure found in numerous pharmacologically active compounds, exhibiting anticancer, antimalarial, and anti-inflammatory properties.[2][3] For any active pharmaceutical ingredient (API), the crystalline form is the foundation of its formulation. A thorough crystal structure analysis provides unambiguous proof of molecular identity, stereochemistry, and conformation. Furthermore, it reveals the intricate network of non-covalent interactions—such as hydrogen bonds and π-π stacking—that govern crystal packing.[4] This "supramolecular synthon" approach is central to crystal engineering, enabling the design of new solid forms with optimized properties.[4] Understanding these interactions is not merely academic; it is essential for predicting and controlling polymorphism, a phenomenon that can profoundly impact a drug's therapeutic efficacy and regulatory approval.

Part I: The Foundation - Growing X-ray Quality Crystals

The adage "garbage in, garbage out" is acutely true in crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal. The objective is to produce a single, well-ordered crystal, free of defects, typically between 30 and 300 microns in its largest dimension.[5][6]

Causality in Method Selection

The slow, controlled growth of a crystal from a supersaturated solution is paramount.[6] Rapid precipitation traps solvent and introduces disorder, rendering a sample unsuitable for diffraction. For a planar, relatively non-polar molecule like phenanthren-2-ol (Molecular Formula: C₁₄H₁₀O), which has limited solubility in highly polar solvents but good solubility in moderately polar organic solvents like acetone or chloroform, several methods are effective.[7]

Experimental Protocol 1: Slow Evaporation

This is the most straightforward method, relying on the gradual removal of solvent to increase solute concentration to the point of nucleation and growth.[8]

-

Solvent Selection: Prepare a near-saturated solution of phenanthren-2-ol in a suitable solvent (e.g., ethyl acetate). The ideal solvent is one in which the compound is moderately soluble, as highly volatile solvents like dichloromethane can evaporate too quickly.[8]

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust or particulate impurities which can act as unwanted nucleation sites, leading to a shower of tiny, useless crystals.

-

Controlled Evaporation: Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. This slows the rate of evaporation, allowing large, well-ordered crystals to form over several days.[6]

-

Incubation: Place the vial in a vibration-free location (e.g., a dedicated quiet cupboard or drawer) and leave it undisturbed.

Experimental Protocol 2: Vapor Diffusion

This is often the most successful technique, especially when only small amounts of material are available. It provides exquisite control over the rate of crystallization.[9]

-

Setup: Dissolve the phenanthren-2-ol sample in a minimal amount of a "good" solvent (e.g., acetone) in a small, open inner vial.

-

Anti-Solvent: Place this inner vial inside a larger, sealable outer vial (e.g., a screw-cap jar) containing a small volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[9]

-

Diffusion: Seal the outer vial. The anti-solvent vapor will slowly diffuse into the inner vial. This gradually decreases the solubility of the phenanthren-2-ol in the mixed-solvent system, leading to slow, controlled crystal growth.

-

Incubation: As before, store the setup in a stable, vibration-free environment.

Diagram: Crystal Growth Workflow

Caption: Workflow for obtaining single crystals of phenanthren-2-ol.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[10] It operates on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the electron clouds of the atoms arranged in a regular lattice.[5]

The SC-XRD Experimental Pipeline

The process transforms a physical crystal into a refined 3D structural model through a series of precise steps.

Diagram: SC-XRD Experimental Pipeline

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. lookchem.com [lookchem.com]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. unifr.ch [unifr.ch]

- 10. serc.carleton.edu [serc.carleton.edu]

Topic: Natural Sources of Phenanthren-2-ol and Its Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrenes, a class of polycyclic aromatic hydrocarbons, represent a structurally diverse and pharmacologically significant group of natural products.[1][2][3] While the core phenanthrene structure is relatively simple, its naturally occurring derivatives, particularly hydroxylated forms like phenanthren-2-ol and its analogs, exhibit a remarkable array of biological activities. These compounds have garnered substantial interest in the fields of phytochemistry and drug discovery for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2][4][5] This technical guide provides a comprehensive exploration of the natural origins of phenanthren-2-ol and its derivatives, detailing their primary botanical sources, biosynthetic pathways, methodologies for extraction and characterization, and their promising therapeutic applications. The content is structured to serve as a foundational resource for researchers aiming to harness the potential of these valuable secondary metabolites.

Botanical Distribution and Chemotaxonomic Significance

The occurrence of phenanthrenes in nature is not widespread but is notably concentrated within specific plant families, making them valuable chemotaxonomic markers.[2][4][5][6] The substitution patterns on the phenanthrene core, such as the placement of hydroxyl, methoxy, methyl, or vinyl groups, can often be characteristic of a particular plant lineage.[2][4]

The Orchidaceae Family: A Prolific Source

The Orchidaceae family stands as the most abundant and diverse source of natural phenanthrenes.[1][2][4][7] Numerous genera have been identified as rich repositories of these compounds, which are often biosynthetically derived from stilbenoids.

-

Dendrobium : This genus is arguably the most studied within the Orchidaceae for its phenanthrene content. Species like Dendrobium nobile and Dendrobium officinale are known to produce a variety of derivatives, including the potent anticancer compound denbinobin.[2][3][4]

-

Bletilla , Cymbidium , and Eria : These genera are also significant sources, containing a range of phenanthrenes and 9,10-dihydrophenanthrenes.[1][8][9]

-

Other Genera : Phenanthrenes have also been isolated from Bulbophyllum, Coelogyna, and Maxillaria species.[1][8]

The Juncaceae Family: Home of Vinyl-Substituted Phenanthrenes

The Juncaceae (Rush) family is another primary source, distinguished by the presence of unique vinyl-substituted phenanthrenes, a structural feature rarely found elsewhere.[2][4][10][11]

-

Juncus : Species such as Juncus effusus, Juncus maritimus, and Juncus ensifolius have yielded a plethora of phenanthrene derivatives.[6][10][11][12][13] Compounds like juncusol have demonstrated significant anti-inflammatory and antiproliferative activities.[6][10]

The Dioscoreaceae Family and Other Notable Sources

While less prolific than the Orchidaceae, the Dioscoreaceae family, which includes yams, is a noteworthy source of phenanthrenes and their dihydro-derivatives.[1][14][15][16]

-

Dioscorea : Species like Dioscorea communis and Dioscorea opposita contain phenanthrenes that have been investigated for antioxidant and anticholinesterase activities.[14][17][18] Phenanthrenes are often more concentrated in the peels of yams than in the flesh.[16]

Other plant families reported to contain phenanthrenes include Betulaceae, Combretaceae, and Euphorbiaceae, with the latter being a source of prenylated derivatives.[1][2][4][19]

Table 1: Selected Natural Phenanthrene Derivatives and Their Botanical Sources

| Compound Name/Class | Representative Derivative(s) | Primary Botanical Source(s) (Genus, Species) | Plant Part | Reference(s) |

| Phenanthrenes | Denbinobin | Dendrobium nobile | Stem | [2][3][4] |

| Nudol, Erianthridin | Dendrobium, Eria, Camaridium species | Whole Plant, Tuber | [3][5] | |

| 9,10-Dihydrophenanthrenes | Juncusol, Effusol | Juncus effusus, Juncus maritimus | Whole Plant, Roots | [10][11] |

| 7-methoxy-8-methyl-5-vinyl-9,10-dihydro-phenanthren-2-ol | Juncus effusus | Whole Plant | [3] | |

| Phenanthrene Glycosides | Dioscopposide A & B | Dioscorea opposita | Rhizomes | [17] |

| Dimeric Phenanthrenes | Effususin B | Juncus effusus | Whole Plant | [11] |

Biosynthesis of Natural Phenanthrenes

The biosynthesis of phenanthrenes in plants is intrinsically linked to the stilbenoid pathway, which itself originates from the broader phenylpropanoid pathway. The core mechanism involves an intramolecular oxidative coupling of a stilbene precursor.

Causality of the Pathway: The plant produces stilbenes like resveratrol as phytoalexins in response to stress (e.g., UV radiation, fungal infection). The subsequent cyclization to form a phenanthrene ring system creates a more rigid and complex molecule, often enhancing its biological stability and potency. This represents an elegant example of molecular evolution, where a defense compound is further modified to create a new class of secondary metabolites with distinct properties.

Generalized Biosynthetic Pathway

-

Phenylpropanoid Pathway : The pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to produce p-coumaroyl-CoA.

-

Stilbene Synthase Activity : Stilbene synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a stilbene backbone, such as resveratrol.

-

Oxidative Cyclization : The key step is the intramolecular cyclization of the stilbene. This is often a light-induced or enzyme-mediated oxidative C-C bond formation that links the two phenyl rings, typically forming a 9,10-dihydrophenanthrene intermediate first.

-

Dehydrogenation and Modification : The dihydrophenanthrene intermediate can then be dehydrogenated to form the fully aromatic phenanthrene. Further enzymatic modifications (hydroxylation, methylation, glycosylation, etc.) lead to the vast diversity of natural derivatives observed.

Diagram 1: Generalized Biosynthetic Route to Phenanthrenes

Caption: Biosynthetic pathway from L-Phenylalanine to phenanthrene derivatives.

Experimental Protocols: Extraction, Isolation, and Characterization

The successful study of natural phenanthrenes hinges on robust and systematic phytochemical methods. The protocols described below represent a self-validating system, where each step is designed to efficiently isolate and purify these moderately polar compounds while preparing them for definitive structural analysis.

Step-by-Step Extraction and Fractionation Protocol

This protocol is designed to enrich phenanthrenes from a crude plant extract. The choice of solvents is critical; methanol or ethanol efficiently extracts a broad range of phenolic compounds, while subsequent partitioning with less polar solvents like diethyl ether or ethyl acetate selectively concentrates the target phenanthrenes.[14]

-

Preparation of Plant Material : Air-dry the collected plant material (e.g., rhizomes, stems) at room temperature to a constant weight. Grind the dried material into a fine powder to maximize the surface area for solvent penetration.

-

Maceration/Soxhlet Extraction : Macerate the powdered material in 80-95% methanol (or ethanol) at a 1:10 solid-to-solvent ratio (w/v) for 72 hours with periodic agitation. Alternatively, perform exhaustive extraction using a Soxhlet apparatus for 24-48 hours.

-

Concentration : Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator at ~40°C to yield a crude methanolic extract.

-

Solvent-Solvent Partitioning : Resuspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v) and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, diethyl ether (or dichloromethane), and ethyl acetate. Phenanthrenes typically concentrate in the diethyl ether and ethyl acetate fractions.

-

Fraction Concentration : Concentrate each fraction in vacuo to yield dried sub-extracts for chromatographic separation.

Isolation and Purification Workflow

Chromatography is the cornerstone of purification. A multi-step approach is essential, beginning with low-resolution column chromatography to separate major compound classes, followed by high-resolution techniques like HPLC to achieve pure compounds.

-

Initial Separation (Column Chromatography) : Subject the active fraction (e.g., diethyl ether extract) to column chromatography over silica gel. Elute with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Pooling : Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm) and with a staining agent (e.g., vanillin-sulfuric acid). Pool fractions with similar TLC profiles.

-

Secondary Purification (Sephadex/HPLC) : Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase to separate compounds by size and aromaticity. The final purification is achieved using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of acetonitrile-water or methanol-water.[16]

Structural Elucidation

The unambiguous identification of a novel or known phenanthrene derivative requires a combination of modern spectroscopic techniques.[14]

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact molecular formula.

-

1D NMR ( 1**H and **13C) : 1H NMR reveals the proton environment (aromatic, aliphatic, vinyl protons) and their coupling patterns. 13C NMR determines the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish the final structure.

-

COSY (1H-1H Correlation Spectroscopy) identifies neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and establishing the substitution pattern on the phenanthrene core.

-

Diagram 2: Workflow for Phenanthrene Isolation and Identification

Caption: Standard workflow from plant collection to structural elucidation.

Pharmacological Activities and Therapeutic Potential

Natural phenanthrenes exhibit a broad spectrum of biological activities, making them attractive lead compounds for drug development.[1][3] Their planar aromatic structure allows for intercalation with DNA and interaction with various enzyme active sites.

Antiproliferative and Cytotoxic Activity

This is one of the most extensively studied properties of phenanthrenes.[1][3] Many derivatives have shown potent cytotoxicity against a range of human cancer cell lines.[3][10][11]

-

Denbinobin , from Dendrobium, has demonstrated significant anticancer potential through novel mechanisms of action.[2][4]

-

Phenanthrenes from Juncus species have shown strong antiproliferative effects against breast (T-47D, MCF-7), cervical (HeLa), and ovarian (A2780) cancer cell lines.[3][10]

-

The mechanism often involves inducing apoptosis (programmed cell death), damaging DNA, or disrupting cell metabolism in tumor cells.[3]

Anti-inflammatory and Antioxidant Effects

Many phenanthrenes act as potent antioxidants and anti-inflammatory agents.

-

Antioxidant Activity : They can scavenge free radicals (e.g., DPPH) and chelate metal ions, protecting cells from oxidative stress.[14][16] This activity is often attributed to the phenolic hydroxyl groups.

-

Anti-inflammatory Activity : Compounds like juncusol have shown remarkable anti-inflammatory effects by inhibiting superoxide anion generation and elastase release in human neutrophils.[6] Others have demonstrated inhibition of nitric oxide (NO) production.[7][17]

Antimicrobial and Other Activities

-

Antimicrobial : Several phenanthrenes possess activity against bacteria and fungi.[1] Juncusol, for instance, has been shown to inhibit Bacillus species.[11]

-

Anticholinesterase : Derivatives from Dioscorea communis have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[14]

-

Other Effects : Spasmolytic, antiplatelet aggregation, and antiallergic activities have also been reported.[1]

Table 2: Bioactivities of Representative Natural Phenanthrenes

| Compound | Natural Source (Genus) | Biological Activity | Assay/Model | IC₅₀ / Activity | Reference(s) |

| Denbinobin | Dendrobium | Anticancer | Human cancer cell lines | Potent activity reported | [2][4] |

| Juncusol | Juncus | Antiproliferative | HeLa cells | 0.5 µM | [10] |

| Anti-inflammatory | Superoxide anion generation | 3.1 µM | [6] | ||

| Effusol | Juncus | Antiproliferative | HeLa cells | 2.3 µM | [10] |

| Dioscopposide A | Dioscorea | Anti-inflammatory | NO production in RAW 264.7 cells | 5.8 µM | [17] |

| Coelonin | Bletilla, Dendrobium | Antioxidant, Cytotoxic | DPPH scavenging, Cancer cell lines | Activity reported | [9] |

Conclusion and Future Directions

Phenanthren-2-ol and its naturally occurring derivatives constitute a promising class of phytochemicals with significant therapeutic potential. The Orchidaceae, Juncaceae, and Dioscoreaceae families are primary sources for these compounds, offering a rich platform for bioprospecting and new drug discovery. The established methodologies for their extraction, isolation, and characterization provide a clear path for researchers to identify novel structures.

The future of research in this field lies in:

-

Exploring Untapped Biodiversity : Systematic investigation of unexplored species within known phenanthrene-producing families.

-

Mechanism of Action Studies : Moving beyond preliminary screening to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Structure-Activity Relationship (SAR) Studies : Utilizing isolated natural products as scaffolds for semi-synthesis to develop analogs with enhanced potency and reduced toxicity.

-

Synergistic Studies : Investigating the potential of phenanthrenes to enhance the efficacy of existing chemotherapeutic agents, as has been shown for some derivatives with doxorubicin.[6][12]

This guide provides the foundational knowledge and technical framework for scientists to advance the research and development of phenanthrene-based therapeutics, translating the potential of these natural molecules into tangible clinical applications.

References

-

Kovács, A., Vasas, A., & Hohmann, J. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(5), 1084–1110. [Link]

-

Tóth, B., Hohmann, J., & Vasas, A. (2018). Phenanthrenes: A Promising Group of Plant Secondary Metabolites. Journal of Natural Products, 81(3), 661–678. [Link]

-

Bús, C., et al. (2021). Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam. Molecules, 26(11), 3326. [Link]

-

Boudjada, N., et al. (2018). Phenanthrene and dihydrophenanthrene derivatives from Dioscorea communis with anticholinesterase, and antioxidant activities. Natural Product Research, 33(15), 2234-2242. [Link]

-

Li, Y., et al. (2023). The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. Molecules, 28(18), 6537. [Link]

-

Tóth, B., Hohmann, J., & Vasas, A. (2017). Phenanthrenes: A Promising Group of Plant Secondary Metabolites. Journal of Natural Products, 81(3), 661-678. [Link]

-

Vasas, A., & Hohmann, J. (2014). Phenanthrenes from Orchidaceae and Their Biological Activities. Studies in Natural Products Chemistry, 43, 123-181. [Link]

-

Bús, C., et al. (2022). Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines. Pharmaceutics, 14(3), 608. [Link]

-

Bús, C., et al. (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. Molecules, 23(8), 2038. [Link]

-

Bús, C., et al. (2022). Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines. Pharmaceutics, 14(3), 608. [Link]

-

Chen, Y., et al. (2024). Bioactive Metabolites of Dioscorea Species and Their Potential Applications in Functional Food Development. Foods, 13(14), 2229. [Link]

-

Yang, M. H., et al. (2013). New phenanthrene glycosides from Dioscorea opposita. Journal of Asian Natural Products Research, 15(7), 784-789. [Link]

-

Singh, R., & Kumar, V. (2024). Importance of Bioactive Secondary Metabolites in Orchids: A Review. Journal of Chemical Health Risks, 14(1), 2009-2025. [Link]

-

Bús, C., et al. (2021). Structures of phenanthrenes (1–11) isolated from Juncus maritimus. ResearchGate. [Link]

-

Vasas, A., & Hohmann, J. (2014). Phenanthrenes from Orchidaceae and Their Biological Activities. ResearchGate. [Link]

-

Vasas, A., & Hohmann, J. (2014). Phenanthrenes from Orchidaceae and Their Biological Activities. Springer Professional. [Link]

-

Lim, H., et al. (2021). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Plants, 10(11), 2490. [Link]

-

Ghasemzadeh, A., Jaafar, H. Z., & Rahmat, A. (2015). Dioscorea Plants: A Genus Rich in Vital Nutra-pharmaceuticals-A Review. Brieflands. [Link]

-

Wikipedia. (n.d.). Phenanthrene. [Link]

-

Kwofie, M. A., & Gupta, M. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. [Link]

-

PubChem. (n.d.). Phenanthren-2-ol. National Center for Biotechnology Information. [Link]

-

Xu, F., et al. (2021). Six phenanthrenes from the roots of Cymbidium faberi Rolfe. and their biological activities. Natural Product Research, 35(22), 4478-4485. [Link]

Sources

- 1. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenanthrenes: A Promising Group of Plant Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jchr.org [jchr.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenanthrene and dihydrophenanthrene derivatives from Dioscorea communis with anticholinesterase, and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioactive Metabolites of Dioscorea Species and Their Potential Applications in Functional Food Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New phenanthrene glycosides from Dioscorea opposita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. Phenanthrene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Phenanthren-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phenanthren-2-ol (CAS No. 605-55-0), a hydroxylated polycyclic aromatic hydrocarbon (PAH). With full editorial control, this document is structured to deliver in-depth insights into the core chemical and biological aspects of this compound, moving from its fundamental properties to its significant roles in metabolic studies and potential pharmacological relevance.

Core Identification and Physicochemical Properties

Phenanthren-2-ol, also known as 2-Hydroxyphenanthrene, is a critical reference standard in the fields of environmental science and toxicology.[1] Its fundamental identifiers and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 605-55-0 | [1] |

| Molecular Formula | C₁₄H₁₀O | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 162 °C | [1] |

| Boiling Point | 404.5 °C at 760 mmHg | [1] |

| Density | 1.244 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as acetone, chloroform, DMSO, and methanol.[3] Nearly insoluble in water. | |

| Synonyms | 2-Hydroxyphenanthrene, 2-Phenanthrol | [2][3] |

Synthesis and Spectroscopic Characterization

The synthesis of Phenanthren-2-ol is of interest for producing analytical standards and for creating derivatives for further research. While it is a metabolite of phenanthrene, chemical synthesis provides a controlled source of the pure compound.

Synthetic Strategies

Classic methods for synthesizing the phenanthrene core, such as the Bardhan-Sengupta synthesis and the Haworth synthesis , can be adapted to produce hydroxylated derivatives.[4] These multi-step syntheses involve the construction of the tricyclic ring system followed by functionalization. For instance, the Haworth synthesis typically begins with the Friedel-Crafts acylation of naphthalene with succinic anhydride.[5] Subsequent reduction, cyclization, and aromatization steps yield the phenanthrene skeleton. Introduction of a hydroxyl group at the 2-position can be achieved through various methods, including electrophilic substitution on an activated phenanthrene precursor or through the functionalization of a pre-existing group at the desired position.

Spectroscopic Elucidation

The structural confirmation of Phenanthren-2-ol relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aromatic protons of Phenanthren-2-ol typically resonate in the downfield region between δ 7.0 and 9.0 ppm. The hydroxyl proton gives a characteristic signal, though its chemical shift is dependent on solvent and concentration.[1]

-

¹³C NMR : The spectrum will show distinct signals for each of the 14 carbon atoms, providing a unique fingerprint of the carbon skeleton.[1]

-

-

Infrared (IR) Spectroscopy :

-

Mass Spectrometry (MS) :

-

The molecular ion peak corresponding to the exact mass of C₁₄H₁₀O is a key identifier.

-

Biological Significance and Applications

Phenanthren-2-ol's primary significance lies in its role as a metabolite of phenanthrene, a widespread environmental pollutant.

Metabolic Pathway of Phenanthrene

In biological systems, phenanthrene undergoes Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1] This process involves the formation of an epoxide, which is then hydrolyzed to a dihydrodiol or can rearrange to form various hydroxylated metabolites, including Phenanthren-2-ol.[6] Human CYP1A1, CYP1A2, and CYP1B1 have been shown to be involved in the metabolism of phenanthrene.[7] Subsequent Phase II reactions, such as conjugation with glucuronic acid or sulfate, increase the water solubility of these metabolites, facilitating their excretion.[1]

Caption: Metabolic activation of phenanthrene to Phenanthren-2-ol.

Role in Toxicology and Environmental Monitoring

As a major metabolite, Phenanthren-2-ol serves as a biomarker for human and environmental exposure to PAHs.[1] Its detection in biological samples, such as urine, is indicative of phenanthrene uptake and metabolism. This is crucial for assessing exposure levels in occupational settings and for monitoring environmental contamination.

Potential in Drug Development and Pharmacology

While Phenanthren-2-ol itself is not a therapeutic agent, the phenanthrene scaffold is present in numerous natural and synthetic compounds with diverse pharmacological activities, including analgesic, antitussive, antimalarial, and cytotoxic effects.[4]

-

Cytotoxic Activity : Derivatives of phenanthrene have demonstrated cytotoxic effects against a range of human cancer cell lines.[1] This suggests that the phenanthrene nucleus could be a valuable scaffold for the development of new anticancer agents.[8]

-

Anti-inflammatory Properties : Some phenanthrene derivatives have been investigated for their anti-inflammatory properties.[9]

-

Antimicrobial Activity : Research has indicated that hydroxylated and substituted phenanthrenes possess potential antimicrobial activities against bacteria, fungi, and viruses.[1]

The hydroxyl group of Phenanthren-2-ol provides a reactive site for further chemical modification, making it a potential starting material or intermediate for the synthesis of more complex, pharmacologically active phenanthrene derivatives.[2]

Analytical Methodologies

The detection and quantification of Phenanthren-2-ol in complex matrices require sensitive and selective analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with fluorescence or ultraviolet (UV) detection is a common method for the analysis of Phenanthren-2-ol. The inherent fluorescence of the phenanthrene ring system allows for highly sensitive detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the separation and identification of Phenanthren-2-ol, particularly after derivatization of the hydroxyl group to increase volatility.[1]

Sample Preparation Protocol for Biological Matrices

A general workflow for the extraction and analysis of Phenanthren-2-ol from a biological sample (e.g., urine) is outlined below.

Caption: General workflow for the analysis of Phenanthren-2-ol.

Safety and Handling

As with all polycyclic aromatic hydrocarbons and their derivatives, Phenanthren-2-ol should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Phenanthren-2-ol is a compound of significant interest due to its role as a metabolite of the ubiquitous environmental pollutant phenanthrene. Its utility as a biomarker for PAH exposure is well-established. While not a drug itself, the phenanthrene scaffold it possesses is a key feature in many pharmacologically active molecules. Further research into the synthesis of Phenanthren-2-ol derivatives may unlock new therapeutic avenues. This guide provides a foundational understanding for researchers and professionals working with this important compound.

References

-

ResearchGate. Metabolism of phenanthrene to phenols (hydroxyphenanthrenes) and... [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 995, Phenanthrene. [Link]

-

PubMed. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69061, Phenanthren-2-ol. [Link]

-

PubMed Central. Activity-based protein profiling to probe relationships between cytochrome P450 enzymes and early age metabolism of two polycyclic aromatic hydrocarbons (PAHs): phenanthrene and retene. [Link]

-

LookChem. Phenanthren-2-ol. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for... [Link]

-

ResearchGate. (PDF) PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. [Link]

-

PubMed Central. Phenanthrene-Induced Cytochrome P450 Genes and Phenanthrene Tolerance Associated with Arabidopsis thaliana CYP75B1 Gene. [Link]

-

The Human Metabolome Database. Showing metabocard for 2-Hydroxyphenanthrene (HMDB0059798). [Link]

-

Biological Magnetic Resonance Bank. bmse000560 Phenanthrene at BMRB. [Link]

-

PubMed. Effects of phenanthrene on oxidative stress and inflammation in lung and liver of female rats. [Link]

-

R Discovery. Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene. [Link]

- Google Patents.

-

MDPI. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. [Link]

-

YouTube. Pharmaceutical Organic Chemistry II | Phenanthrene- Structure & Synthesis | AKTU Digital Education. [Link]

-

PubMed Central. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 605-55-0: 2-Hydroxyphenanthrene | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity of Phenanthren-2-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenanthren-2-ol (also known as 2-hydroxyphenanthrene), a hydroxylated polycyclic aromatic hydrocarbon (PAH), is emerging from the shadow of its parent compound, phenanthrene, as a molecule with distinct and noteworthy biological activities. While phenanthrene itself is primarily studied for its environmental toxicity, the addition of a hydroxyl group at the C2 position fundamentally alters its interaction with biological systems. This guide provides a comprehensive technical overview of the known biological activities of Phenanthren-2-ol, synthesizing current research to offer insights into its potential as a lead compound in drug discovery. We will delve into its documented estrogenic, anti-inflammatory, and antioxidant activities, supported by mechanistic insights and detailed experimental protocols. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this intriguing phenanthrene derivative.

Introduction: The Chemical and Biological Landscape of Phenanthren-2-ol

Phenanthren-2-ol is an aromatic organic compound with the chemical formula C₁₄H₁₀O[1][2]. It consists of a phenanthrene core, composed of three fused benzene rings, with a single hydroxyl group substituted at the second carbon position[1]. This seemingly simple modification significantly increases its polarity compared to phenanthrene, enhancing its solubility in polar solvents and altering its metabolic fate and biological interactions[1].

Phenanthren-2-ol is a known metabolite of phenanthrene in biological systems, formed via cytochrome P450-mediated oxidation. Its presence in urine is often used as a biomarker for exposure to PAHs[3]. Beyond its role as a biomarker, in vitro studies have begun to uncover its intrinsic biological effects, which are the focus of this guide.

Synthesis of Phenanthren-2-ol

While Phenanthren-2-ol can be purchased as a reference standard, its synthesis in the laboratory is crucial for generating derivatives and scaling up for further studies. A common and established method for the synthesis of the phenanthrene core is the Haworth Synthesis . This multi-step process provides a reliable route to the phenanthrene scaffold, which can then be further modified to yield Phenanthren-2-ol.

This protocol outlines the general steps for the synthesis of the phenanthrene skeleton, a precursor to Phenanthren-2-ol.

Step 1: Friedel-Crafts Acylation

-

Naphthalene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

-

The reaction is usually carried out in an inert solvent like nitrobenzene.

-

This step yields 4-(1-naphthyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction

-

The keto group of 4-(1-naphthyl)-4-oxobutanoic acid is reduced to a methylene group.

-

This is achieved by refluxing with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).

-

The product of this step is 4-(1-naphthyl)butanoic acid.

Step 3: Ring Closure (Intramolecular Friedel-Crafts Acylation)

-

The carboxylic acid is treated with a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid, and heated.

-

This induces an intramolecular acylation, forming a new six-membered ring.

-

The product is a tetralone derivative, 1,2,3,4-tetrahydrophenanthren-1-one.

Step 4: Second Reduction

-

The ketone in the tetralone is reduced to a methylene group, again using a Clemmensen reduction.

-

This yields 1,2,3,4-tetrahydrophenanthrene.

Step 5: Aromatization

-

The final step involves the dehydrogenation of the saturated ring to form the fully aromatic phenanthrene system.

-

This is typically achieved by heating with a dehydrogenating agent, such as selenium (Se) or palladium on carbon (Pd/C).

Note: To obtain Phenanthren-2-ol, a starting material with a hydroxyl group at the appropriate position on the naphthalene ring would be used, or functional group interconversion would be performed on the final phenanthrene product.

Estrogenic Activity of Phenanthren-2-ol

One of the most significant and well-documented biological activities of Phenanthren-2-ol is its ability to act as a xenoestrogen, a foreign chemical that mimics the effects of estrogen. This activity has been identified through in vitro assays, specifically the yeast two-hybrid assay.

Mechanism of Action: Estrogen Receptor Modulation

Phenanthren-2-ol has been shown to exhibit estrogenic activity by interacting with the human estrogen receptor alpha (hERα)[4]. The yeast two-hybrid system is a powerful tool to study protein-protein interactions. In the context of estrogenic activity, it is engineered to detect the ligand-dependent interaction between the estrogen receptor and a coactivator protein. When an estrogenic compound like Phenanthren-2-ol binds to the estrogen receptor, it induces a conformational change that promotes the interaction with the coactivator, leading to the transcription of a reporter gene (e.g., lacZ, which produces β-galactosidase). The activity of the reporter gene is then measured to quantify the estrogenic potency of the compound.

The structural features of Phenanthren-2-ol, particularly the presence of a hydroxyl group on a rigid, hydrophobic scaffold, are thought to be key for its binding to the estrogen receptor's ligand-binding pocket.

Experimental Validation: Yeast Two-Hybrid Assay

The following is a generalized protocol for assessing the estrogenic activity of a test compound like Phenanthren-2-ol using a yeast two-hybrid assay.

1. Yeast Strain and Plasmids:

-

Use a Saccharomyces cerevisiae strain engineered to express the human estrogen receptor α (hERα) fused to a DNA-binding domain (DBD) and a coactivator protein (e.g., SRC1) fused to an activation domain (AD).

-

The yeast strain also contains a reporter gene (e.g., lacZ) under the control of a promoter with binding sites for the DBD.

2. Culture Preparation:

-

Inoculate the yeast strain into an appropriate selective medium and grow overnight at 30°C with shaking.

-

Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.1 in fresh medium.

3. Compound Exposure:

-

Prepare a stock solution of Phenanthren-2-ol in a suitable solvent (e.g., DMSO).

-

Add various concentrations of Phenanthren-2-ol to the yeast culture. Include a positive control (17β-estradiol) and a vehicle control (DMSO).

-

Incubate the cultures for a defined period (e.g., 24-48 hours) at 30°C.

4. β-Galactosidase Assay (Reporter Gene Activity):

-

After incubation, lyse the yeast cells to release the β-galactosidase enzyme.

-

Add a substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Measure the production of the colored product (o-nitrophenol) spectrophotometrically at 420 nm.

-

Calculate the β-galactosidase activity and normalize it to the cell density.

5. Data Analysis:

-

Plot the β-galactosidase activity against the concentration of Phenanthren-2-ol.

-

Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Quantitative Data

Anti-inflammatory and Antioxidant Potential

While direct studies on the anti-inflammatory and antioxidant activities of Phenanthren-2-ol are limited, research on structurally similar phenanthrene derivatives provides strong evidence for its potential in these areas. The proposed mechanisms often involve the modulation of key signaling pathways related to inflammation and oxidative stress, such as NF-κB and Nrf2.

Putative Mechanism of Action

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6). Phenolic compounds have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response. It is hypothesized that Phenanthren-2-ol may exert anti-inflammatory effects by interfering with the NF-κB signaling cascade, potentially by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Activation of the Nrf2/ARE Pathway: The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription. As a phenolic compound, Phenanthren-2-ol may act as an activator of the Nrf2 pathway, thereby upregulating the expression of these protective enzymes and enhancing the cell's antioxidant capacity.

Experimental Workflows

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

1. Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a stock solution of Phenanthren-2-ol in methanol at various concentrations.

-

Prepare a stock solution of a positive control, such as ascorbic acid or Trolox.

2. Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of Phenanthren-2-ol, the positive control, or methanol (as a blank) to the wells.

-